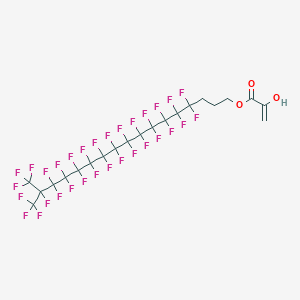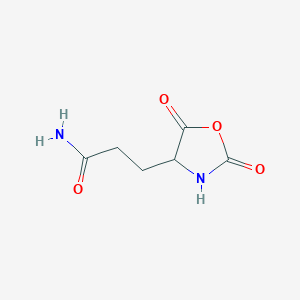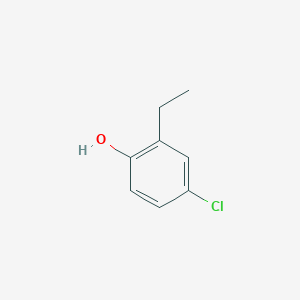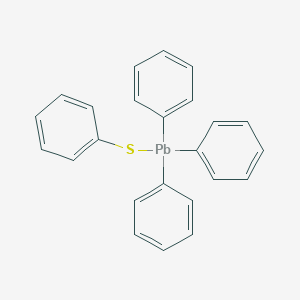
Triphenyl(phenylthio)plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(phenylthio)plumbane, also known as TPPP, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents. TPPP is a member of the organolead compounds and is known for its unique chemical properties.
Mechanism of Action
The mechanism of action of Triphenyl(phenylthio)plumbane is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Triphenyl(phenylthio)plumbane has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Triphenyl(phenylthio)plumbane has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and protein phosphatases. Triphenyl(phenylthio)plumbane has also been shown to induce oxidative stress in cells, which can lead to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using Triphenyl(phenylthio)plumbane in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is that Triphenyl(phenylthio)plumbane is toxic and must be handled with care. It can also be difficult to work with due to its insolubility in water.
Future Directions
There are many potential future directions for research involving Triphenyl(phenylthio)plumbane. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to fully understand the mechanism of action of Triphenyl(phenylthio)plumbane and its potential side effects. Additionally, there is potential for the use of Triphenyl(phenylthio)plumbane in the development of new materials, such as polymers and catalysts.
Synthesis Methods
The synthesis of Triphenyl(phenylthio)plumbane involves the reaction between lead acetate and thiophenol in the presence of triphenylphosphine. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The product is then purified by recrystallization to obtain pure Triphenyl(phenylthio)plumbane.
Scientific Research Applications
Triphenyl(phenylthio)plumbane has been extensively studied for its potential use in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a stabilizer in polymers. Triphenyl(phenylthio)plumbane has also been studied for its potential use in the treatment of cancer, as it has been shown to have antitumor activity.
properties
CAS RN |
15590-77-9 |
|---|---|
Molecular Formula |
C24H20PbS |
Molecular Weight |
548 g/mol |
IUPAC Name |
triphenyl(phenylsulfanyl)plumbane |
InChI |
InChI=1S/C6H6S.3C6H5.Pb/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5,7H;3*1-5H;/q;;;;+1/p-1 |
InChI Key |
BQBUWUDGISVYKZ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)S[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)S[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS RN |
15590-77-9 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




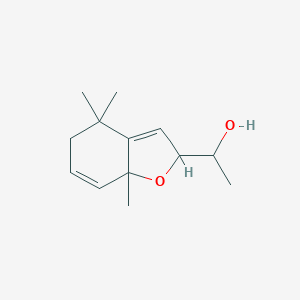
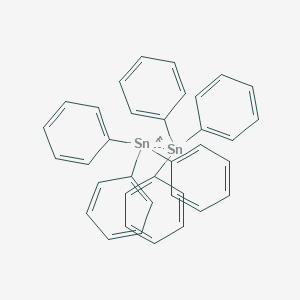
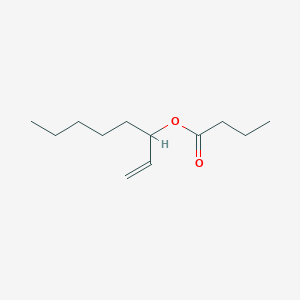


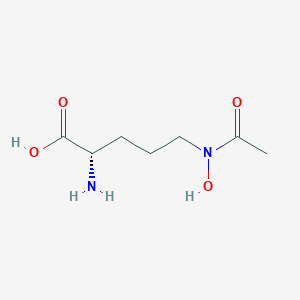

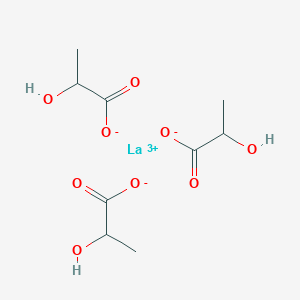
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)
